molecular formula C24H27FN4O2 B2709397 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-53-2

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2709397
CAS No.: 939242-53-2
M. Wt: 422.504
InChI Key: QVVQKPQTPRAGBU-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a high-purity chemical compound intended for research and development applications. This synthetically derived small molecule features a complex structure incorporating a piperazine ring, a pyridine ring, and a fluorophenyl group, motifs commonly found in bioactive molecules targeting the central nervous system . Compounds with similar structural elements, particularly the 1-(fluorophenyl)piperazine moiety, have been investigated for their potential as antagonists or agonists at various neuroreceptors, suggesting this compound may hold significant value for basic research in neurological and psychiatric diseases . Its specific molecular architecture makes it a candidate for use in high-throughput screening assays, binding studies to elucidate mechanisms of action, and as a lead compound in the development of novel therapeutic agents. Researchers can utilize this compound for in vitro experiments to explore its interactions with biological targets. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use in their specific experimental systems.

Properties

IUPAC Name

1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-3-29-17(2)15-21(30)22(24(29)31)23(18-7-6-10-26-16-18)28-13-11-27(12-14-28)20-9-5-4-8-19(20)25/h4-10,15-16,23,30H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVQKPQTPRAGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS Number: 939242-53-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27FN4O2C_{24}H_{27}FN_{4}O_{2} with a molecular weight of 422.5 g/mol. The structure features a piperazine ring, a pyridine moiety, and various functional groups that contribute to its biological properties.

Structural Representation

PropertyValue
CAS Number939242-53-2
Molecular FormulaC24H27FN4O2
Molecular Weight422.5 g/mol

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological activities, particularly in the context of neuropharmacology and oncology. The presence of the 2-fluorophenyl group is crucial for enhancing its interaction with biological targets, particularly receptors involved in neurotransmission and cancer cell proliferation.

Anticancer Activity

In vitro studies have shown that the compound possesses cytotoxic effects against various cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-70.481.93
HCT-1160.192.84

These results suggest that the compound can effectively inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent.

The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels. Flow cytometry analyses revealed that treated cells exhibited increased caspase-3/7 activity, indicating that the compound triggers apoptotic pathways.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has also been investigated for its effects on neurotransmitter systems. It acts as a selective antagonist at certain serotonin receptors, which may contribute to its potential use in treating psychiatric disorders.

Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted by researchers at [source] evaluated the effects of the compound on MCF-7 breast cancer cells. The treatment resulted in significant cell death and reduced viability compared to untreated controls. The study concluded that further exploration into the structural modifications could enhance potency.

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties, where various concentrations of the compound were tested against serotonin receptors in vitro. The results indicated a strong binding affinity, suggesting potential applications in treating anxiety and depression.

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